molecular formula C19H11ClN4O2 B11409061 7-(3-chloro-2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(3-chloro-2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11409061
M. Wt: 362.8 g/mol
InChI Key: KWQKCJFSMHTJDL-UHFFFAOYSA-N
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Description

7-(3-chloro-2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazatricyclo ring system: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-chloro-2-methylphenyl group: This step often involves a substitution reaction where the phenyl group is introduced.

    Formation of the dioxo groups: Oxidation reactions are used to introduce the dioxo functionalities.

    Addition of the carbonitrile group: This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxo groups.

    Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation products: Compounds with additional oxygen functionalities.

    Reduction products: Compounds with hydroxyl groups replacing the dioxo groups.

    Substitution products: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry

    Polymer Additives: It can be used as an additive in polymers to improve their thermal and mechanical properties.

Mechanism of Action

The mechanism by which 7-(3-chloro-2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile exerts its effects depends on its application. In enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In materials science, its structure allows it to interact with polymer chains, enhancing their properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chloro-2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 7-(3-chloro-2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-methanol

Uniqueness

The presence of the carbonitrile group in 7-(3-chloro-2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile distinguishes it from similar compounds. This group can participate in unique chemical reactions and interactions, making the compound versatile for various applications.

Properties

Molecular Formula

C19H11ClN4O2

Molecular Weight

362.8 g/mol

IUPAC Name

7-(3-chloro-2-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C19H11ClN4O2/c1-11-14(20)5-4-6-15(11)24-17-13(9-12(10-21)18(24)25)19(26)23-8-3-2-7-16(23)22-17/h2-9H,1H3

InChI Key

KWQKCJFSMHTJDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=CC4=N3

Origin of Product

United States

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